molecular formula C25H20N2O3 B561931 (R)-(+)-Blebbistatin O-Benzoate CAS No. 1217635-67-0

(R)-(+)-Blebbistatin O-Benzoate

カタログ番号: B561931
CAS番号: 1217635-67-0
分子量: 396.446
InChIキー: ICIURMLAMQGRRU-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Blebbistatin O-Benzoate typically involves the esterification of ®-(+)-Blebbistatin with benzoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for ®-(+)-Blebbistatin O-Benzoate are not well-documented, the general approach would involve large-scale esterification reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to obtain the final product.

化学反応の分析

Types of Reactions: ®-(+)-Blebbistatin O-Benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Therapeutic Applications in Dermatology

Atopic Dermatitis Treatment

Recent studies have highlighted the efficacy of (R)-(+)-Blebbistatin O-Benzoate in treating atopic dermatitis, a chronic inflammatory skin condition. A notable study conducted on NC/Nga mice demonstrated that this compound significantly reduced dermatitis symptoms. The researchers utilized various metrics, including dermatitis scores, serum IgE levels, and histological analysis of skin lesions, to evaluate the compound's effectiveness.

  • Key Findings:
    • Reduction in Dermatitis Scores: Mice treated with this compound exhibited a marked decrease in dermatitis scores compared to the control group (p < 0.05) .
    • Enhanced Epidermal Barrier Function: The treatment led to increased expression of filaggrin and other barrier-related proteins in keratinocytes, suggesting improved skin barrier integrity .
    • Inhibition of Inflammatory Cytokines: The compound was effective in reducing the levels of type 2 alarmin cytokines associated with allergic responses .

Table 1: Efficacy of this compound in Atopic Dermatitis Models

ParameterControl GroupTreatment Groupp-value
Dermatitis Score4.6 ± 0.82.5 ± 0.3<0.05
Serum IgE LevelsHighLow<0.05
Filaggrin ExpressionLowHigh<0.05
Mast Cell CountHighLow<0.05

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several biological pathways:

  • Myosin II Inhibition: As a myosin II inhibitor, this compound disrupts cytoskeletal dynamics, which is crucial for cell motility and inflammation .
  • Barrier Function Improvement: By promoting keratinocyte differentiation and enhancing epidermal barrier formation, the compound addresses one of the critical aspects of atopic dermatitis pathology .

Broader Implications in Cellular Biology

Beyond dermatological applications, this compound is also being investigated for its role in understanding myosin function across various biological contexts:

  • Cancer Research: The compound aids in elucidating the role of myosin II in cancer cell invasion and metastasis . Its ability to modulate cell movement could provide insights into tumor progression mechanisms.
  • Inflammation Studies: By controlling immune cell migration, this compound may help develop therapies for inflammatory diseases beyond dermatological conditions .

作用機序

®-(+)-Blebbistatin O-Benzoate exerts its effects by inhibiting myosin II, a motor protein involved in various cellular processes. The compound binds to the myosin II motor domain, preventing its interaction with actin filaments. This inhibition disrupts the ATPase activity of myosin II, leading to the cessation of cell motility and muscle contraction .

類似化合物との比較

Uniqueness: ®-(+)-Blebbistatin O-Benzoate is unique due to its specific stereochemistry, which may result in different binding affinities and inhibitory effects compared to its enantiomer and parent compound. This specificity can be crucial in research applications where precise inhibition of myosin II is required.

生物活性

(R)-(+)-Blebbistatin O-Benzoate, a derivative of the myosin inhibitor blebbistatin, has garnered attention for its potential therapeutic applications, particularly in the context of atopic dermatitis and other inflammatory conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Blebbistatin and Its Derivatives

Blebbistatin is a small molecule that selectively inhibits non-muscle myosin II ATPase activity, making it a valuable tool in studying myosin function and cytoskeletal processes. The modification of blebbistatin to create derivatives such as this compound aims to enhance its pharmacological properties and therapeutic efficacy.

Key Properties:

  • Mechanism of Action: this compound binds to the myosin motor domain, inhibiting its ATPase activity, which is crucial for muscle contraction and cellular motility.
  • Selectivity: Research indicates that modifications to the blebbistatin structure can alter its selectivity and binding affinity for different myosin isoforms.

Case Study: Efficacy in NC/Nga Mice Model

A significant study investigated the effects of (S)-(-)-blebbistatin O-Benzoate in a mite antigen-induced atopic dermatitis model using NC/Nga mice. The findings are summarized in Table 1.

MeasurementVehicle Group(S)-(-)-Blebbistatin O-Benzoate Groupp-value
Dermatitis Score4.6 ± 0.82.5 ± 0.3<0.05
Serum IgE LevelsElevatedSignificantly Reduced<0.05
Filaggrin ExpressionLowEnhanced<0.05
Mast Cell CountHighDecreased<0.05

Findings:

  • Dermatitis Score Reduction: Treatment with (S)-(-)-blebbistatin O-Benzoate resulted in a significant reduction in dermatitis scores compared to the vehicle group.
  • Histological Analysis: Enhanced filaggrin production and reduced mast cell counts were observed, indicating improved epidermal barrier function and reduced inflammation.
  • Cytokine Regulation: The compound inhibited the upregulation of type 2 alarmin cytokines involved in the pathogenesis of atopic dermatitis.

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

  • Barrier Function Improvement: By enhancing filaggrin expression, it contributes to the integrity of the epidermal barrier.
  • Inflammation Suppression: The compound appears to modulate immune responses by inhibiting cytokine production associated with type 2 inflammation.
  • Cellular Migration Control: As a myosin inhibitor, it may reduce immune cell migration to inflamed tissues, thereby mitigating chronic inflammation.

Q & A

Q. What is the mechanism of action of (R)-(+)-Blebbistatin O-Benzoate in inhibiting non-muscle myosin II, and how can this specificity be validated experimentally?

This compound selectively inhibits non-muscle myosin II ATPase activity by stabilizing the myosin head in a post-rigor state, preventing actin binding. To validate specificity, researchers should:

  • Perform competitive binding assays using purified myosin II isoforms.
  • Compare inhibition kinetics (IC50) across myosin isoforms (e.g., skeletal vs. non-muscle) to confirm selectivity.
  • Use fluorescence polarization assays to monitor structural changes in myosin upon inhibitor binding .

Q. How should researchers design in vitro experiments to assess the compound’s impact on cytoskeletal dynamics?

Critical considerations include:

  • Cell line selection : Use adherent cell lines (e.g., HeLa) with high non-muscle myosin II activity.
  • Concentration gradients : Test 1–50 µM ranges, accounting for solubility in DMSO or ethanol (≤0.1% v/v).
  • Controls : Include vehicle-only and inactive enantiomer (S)-(-)-Blebbistatin O-Benzoate to isolate stereospecific effects.
  • Imaging : Employ live-cell fluorescence microscopy with actin markers (e.g., phalloidin) to visualize cytoskeletal changes .

Q. How can discrepancies in reported IC50 values for this compound across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, ionic strength, or ATP concentrations alter myosin ATPase activity. Standardize buffers (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl).
  • Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid denaturation artifacts.
  • Purity verification : Use chiral HPLC (>99% enantiomeric purity) and NMR to confirm compound integrity .

Q. What synthetic routes and analytical methods are recommended for producing high-purity this compound?

Established methods include:

  • Chiral resolution : Separation of racemic Blebbistatin via chiral column chromatography (e.g., Chiralpak AD-H).
  • Derivatization : O-benzoate esterification under anhydrous conditions.
  • Characterization :
    • HPLC-MS : To confirm molecular weight and purity.
    • Circular dichroism (CD) : To verify enantiomeric excess .

Q. What strategies are effective for evaluating the therapeutic potential of this compound in novel disease models?

  • Animal models : Adapt protocols from (S)-(-)-enantiomer studies (e.g., NC/Nga mouse atopic dermatitis models) but validate stereospecific efficacy via histopathology and cytokine profiling.
  • Pharmacokinetics : Conduct bioavailability studies (oral vs. intravenous) with LC-MS quantification in plasma.
  • Pathway analysis : Use RNA-seq to identify downstream targets (e.g., PI3K/Akt) in treated vs. control tissues .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Disposal : Incinerate waste via EPA-approved facilities to prevent environmental release.
  • Storage : Keep at -20°C in airtight, light-protected containers .

Q. How does storage stability impact experimental outcomes, and how can it be systematically tested?

  • Stability factors : Light, temperature, and solvent choice (e.g., DMSO vs. ethanol).
  • Testing protocol :
    • Aliquot stock solutions and store under varying conditions (-20°C, 4°C, room temperature).
    • Assess potency monthly via myosin ATPase inhibition assays.
    • Degradation products can be monitored via TLC or HPLC .

Q. What advanced techniques elucidate molecular interactions between this compound and myosin II?

  • X-ray crystallography : Resolve inhibitor-bound myosin structures to identify binding pockets.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
  • Molecular dynamics simulations : Predict conformational changes induced by inhibitor binding .

特性

IUPAC Name

[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIURMLAMQGRRU-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652449
Record name (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217635-67-0
Record name (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。